Bienvenue dans la boutique en ligne BenchChem!

(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile

Pharmaceutical Quality Control Impurity Profiling Dienogest API

(17α)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, commonly designated as Dienogest EP Impurity M, is a synthetic 19-norsteroid derivative and a process-related impurity of the progestin drug dienogest. This compound bears a 4-bromo substituent on the estra-4,9-diene-3-one core that distinguishes it from the parent drug and other dienogest-related impurities.

Molecular Formula C20H24BrNO2
Molecular Weight 390.31
CAS No. 98149-13-4
Cat. No. B601948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
CAS98149-13-4
Synonyms(17α)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Molecular FormulaC20H24BrNO2
Molecular Weight390.31
Structural Identifiers
SMILESCC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br
InChIInChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dienogest EP Impurity M (CAS 98149-13-4): Baseline Identity, Regulatory Status, and Procurement Rationale for Pharmaceutical Quality Control


(17α)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, commonly designated as Dienogest EP Impurity M, is a synthetic 19-norsteroid derivative and a process-related impurity of the progestin drug dienogest [1]. This compound bears a 4-bromo substituent on the estra-4,9-diene-3-one core that distinguishes it from the parent drug and other dienogest-related impurities. It is formally listed in the European Pharmacopoeia monograph for dienogest as impurity M [2]. Its primary procurement value lies in its use as a certified reference standard for analytical method validation, system suitability testing, and quality control during the development, ANDA filing, and commercial production of dienogest active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Dienogest Impurity Standards Cannot Substitute for Dienogest EP Impurity M (CAS 98149-13-4) in Regulated Pharmaceutical Environments


Procurement stakeholders may be tempted to substitute a generic dienogest impurity standard for Dienogest EP Impurity M; however, substitution fails because this impurity carries a unique structural identifier—a covalent bromine atom at C4—that imparts a markedly different HPLC retention time, a characteristic bromine isotopic mass envelope in LC-MS, and an elevated molecular weight (390.32 g/mol vs. 311.43 g/mol for dienogest) . The European Pharmacopoeia monograph 2732 explicitly names this impurity as Impurity M with its own specified relative retention factor and acceptance limit, meaning compendial methods are validated against this exact chemical entity . Use of a non-identical analog—such as the 11-hydroxy derivative (Impurity A), the 3,17-dione (Impurity B), or the diene positional isomer—would invalidate system suitability criteria, compromise regulatory submission data integrity, and risk ANDA rejection by authorities .

Quantitative Differentiation Evidence for Dienogest EP Impurity M (CAS 98149-13-4) Versus Closest Analogs and Compendial Comparators


Compendial Impurity Limit for 4-Bromo-Dienogest Is 5‑Fold Stricter Than the Total Impurity Threshold in High-Purity Dienogest API

In high-purity dienogest API manufactured according to US Patent 8,314,145, the total amount of all impurities is required to be less than 0.1% (by HPLC area percentage), while the specific limit for 4-bromo-dienogest (Impurity M) is set below the detection limit of 0.02% [1]. This means the allowable burden of Impurity M is at least 5‑fold lower than the aggregate impurity ceiling, establishing a direct head-to-head quantitative difference within the same analytical run. Comparator: total impurities ≤0.1%. Target: 4-bromo-dienogest <0.02%.

Pharmaceutical Quality Control Impurity Profiling Dienogest API

Molecular Mass and Isotopic Signature Differentiation Enables Unambiguous LC-MS Identification of Impurity M Versus Dienogest API

Dienogest EP Impurity M has a molecular weight of 390.31 g/mol (C20H24BrNO2) and displays the characteristic 1:1 isotope pattern of bromine (79Br/81Br) in mass spectrometry, whereas the parent compound dienogest has a molecular weight of 311.43 g/mol (C20H25NO2) with no halogen isotope signature . This 78.88 g/mol mass increment and the unmistakable Br-isotope doublet provide unequivocal LC-MS differentiation between the impurity and the API when both are present in the same sample.

LC-MS Method Validation Impurity Identification Dienogest

Pharmacopoeial Designation as EP Impurity M Separates This Compound from Non‑Compendial Dienogest-Related Substances

Unlike non-compendial dienogest-related impurities that may arise from alternative synthetic routes or forced degradation studies, Dienogest EP Impurity M is formally listed and identified in the European Pharmacopoeia monograph 2732 as an official reference impurity [1]. This compendial status obligates manufacturers of dienogest API to possess, characterize, and use the Impurity M reference standard for system suitability testing and related-substances determination in every released batch. By contrast, impurities without a pharmacopoeial designation (e.g., minor process intermediates from non‑EP routes) carry no such regulatory mandate.

European Pharmacopoeia Compliance Regulatory Impurity Classification Dienogest ANDA

Synthetic-Route-Specific Origin of 4‑Bromo-Dienogest Distinguishes It from Generic Degradation Impurities

Dienogest EP Impurity M forms exclusively during the bromination/dehydrobromination step of dienogest synthesis, where 17α‑cyanomethyl‑17β‑hydroxy‑estr‑5(10)‑ene‑3‑one is treated with 1–1.5 equivalents of pyridinium tribromide in pyridine at 0–60 °C [1]. In contrast, other EP impurities such as Impurity A (11‑hydroxy dienogest) originate from oxidation at the C11 position, and Impurity B (estra‑4,9‑diene‑3,17‑dione) results from hydrolysis of the 17α‑cyanomethyl moiety . This mechanistic difference means that Impurity M cannot be controlled by environmental stability measures alone; it requires tight control of the synthetic bromination stoichiometry and reaction conditions.

Process Impurity Control Synthetic Route Design Dienogest Manufacturing

Procurement-Driven Application Scenarios for Dienogest EP Impurity M (CAS 98149-13-4) Based on Quantitative Differentiation Evidence


System Suitability and Related Substances Testing in Dienogest ANDA/NDA Submissions

This reference standard is essential for performing the 'Related Substances' test prescribed in Ph. Eur. monograph 2732. The 0.02% detection limit for 4‑bromo‑dienogest [1] requires use of a certified Impurity M batch to establish system suitability and confirm that the analytical HPLC method resolves Impurity M from dienogest and other EP impurities.

Process Optimization of the Bromination/Dehydrobromination Step in Dienogest Synthesis

During synthetic route development, procurement of Impurity M as a quantitative standard allows process chemists to monitor the yield of 4‑bromo‑dienogest formed during the pyridinium tribromide step . This enables optimization of reagent stoichiometry, reaction temperature, and purification conditions to keep residual levels below 0.02%.

LC-MS Method Validation for Selective Impurity Monitoring in Dienogest Drug Substance

The characteristic bromine isotopic doublet of Impurity M provides a unique mass tag that distinguishes it from dienogest (Δ 78.88 g/mol) [1]. Laboratories procuring this standard can develop and validate selective LC-MS/MS methods for impurity monitoring, eliminating false-positive signals from co‑eluting non‑halogenated impurities.

Forced Degradation Studies to Distinguish Process Impurities from Degradation Products

Because Impurity M is a process impurity arising from bromination chemistry—not a degradation product —its reference standard enables accurate identification and quantification in forced degradation studies. This allows manufacturers to demonstrate to regulators that 4‑bromo‑dienogest remains below the detection limit throughout the shelf life of the API and finished dosage form.

Quote Request

Request a Quote for (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.